molecular formula C12H17N3O2 B14914456 n-Propyl-4-(ureidomethyl)benzamide

n-Propyl-4-(ureidomethyl)benzamide

Cat. No.: B14914456
M. Wt: 235.28 g/mol
InChI Key: BIGOQMGUMLBAAR-UHFFFAOYSA-N
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Description

n-Propyl-4-(ureidomethyl)benzamide is an organic compound with the molecular formula C12H17N3O2. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. Benzamides are known for their diverse biological activities and are often used as intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Propyl-4-(ureidomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

n-Propyl-4-(ureidomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Propyl-4-(ureidomethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Propyl-4-(ureidomethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, benzamides are known to inhibit certain enzymes, which can result in antibacterial or antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Propyl-4-(ureidomethyl)benzamide is unique due to its specific ureidomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-[(carbamoylamino)methyl]-N-propylbenzamide

InChI

InChI=1S/C12H17N3O2/c1-2-7-14-11(16)10-5-3-9(4-6-10)8-15-12(13)17/h3-6H,2,7-8H2,1H3,(H,14,16)(H3,13,15,17)

InChI Key

BIGOQMGUMLBAAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CNC(=O)N

Origin of Product

United States

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